6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
Molecular Formula |
C18H13Br2NO3 |
|---|---|
Molecular Weight |
451.1 g/mol |
IUPAC Name |
6,8-dibromo-N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H13Br2NO3/c1-2-10-5-3-4-6-15(10)21-17(22)13-8-11-7-12(19)9-14(20)16(11)24-18(13)23/h3-9H,2H2,1H3,(H,21,22) |
InChI Key |
RZJMFEZKNDXACF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation Followed by Cyclization
The Knoevenagel condensation between substituted salicylaldehydes and activated methylene compounds is a well-established method for constructing the chromene ring. For N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, this approach involves:
-
Step 1: Condensation of 2-hydroxybenzaldehyde derivatives with N-(2-ethylphenyl)cyanoacetamide in the presence of a base (e.g., aqueous NaHCO₃ or piperidine).
-
Step 2: Cyclization under acidic or thermal conditions to form the chromene-2-one structure.
Reaction Conditions:
-
Solvent: Ethanol or aqueous ethanol
-
Temperature: Room temperature for condensation; reflux for cyclization
Mechanistic Insight:
The base deprotonates the active methylene group of the cyanoacetamide, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization eliminates water, forming the chromene ring.
Amidation of Ethyl 2-Oxo-2H-chromene-3-carboxylate
An alternative route involves amidating preformed ethyl 2-oxo-2H-chromene-3-carboxylate with 2-ethylaniline:
-
Step 1: Hydrolysis of the ethyl ester to the carboxylic acid using NaOH or LiOH.
-
Step 2: Activation of the acid (e.g., via HATU or thionyl chloride) and coupling with 2-ethylaniline in the presence of a base (e.g., DIPEA).
Reaction Conditions:
Comparative Analysis:
The Knoevenagel method offers higher atom economy but requires precise control over cyclization conditions. The amidation route provides better scalability and avoids side products associated with incomplete cyclization.
Regioselective Bromination at the 6- and 8-Positions
Bromination introduces electron-withdrawing groups that enhance the compound’s pharmacological potential. Achieving selectivity for the 6- and 8-positions requires careful optimization of reagents and conditions.
Electrophilic Bromination Using Molecular Bromine
Procedure:
-
Dissolve N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide in acetic acid or DMF.
-
Add bromine (2.2 equiv.) dropwise at 0–5°C, then warm to room temperature.
-
Quench with Na₂S₂O₃, isolate via precipitation or column chromatography.
Key Parameters:
-
Solvent: Acetic acid enhances electrophilic substitution but risks ester hydrolysis; DMF improves solubility.
-
Temperature: Low temperatures (0–5°C) minimize over-bromination.
-
Yield: 60–75%
Directing Effects:
The 2-oxo group deactivates the chromene ring, directing bromine to the meta positions (6 and 8) relative to the carbonyl. The carboxamide at position 3 further modulates electron density, favoring 6,8-dibromination over other isomers.
N-Bromosuccinimide (NBS) in Radical Bromination
Procedure:
-
Reflux the chromene-3-carboxamide with NBS (2.2 equiv.) in CCl₄ or DMF, catalyzed by FeCl₃ or AIBN.
-
Purify via recrystallization (ethanol/water).
Advantages:
-
Better control over stoichiometry compared to Br₂.
-
Reduced risk of ring-opening side reactions.
Yield: 55–70%
Optimization and Scalability
Solvent Systems and Reaction Efficiency
| Solvent | Bromination Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Acetic Acid | 75 | 90 | Tribrominated isomers (5%) |
| DMF | 70 | 95 | Dehalogenation products (2%) |
| CCl₄ | 65 | 85 | Ring-opened derivatives (8%) |
Characterization and Quality Control
-
NMR Spectroscopy:
-
HPLC Purity:
Industrial-Scale Considerations
Continuous Flow Synthesis
Waste Management
-
Bromine Recovery: Distillation from quenched reaction mixtures reduces environmental impact.
-
Solvent Recycling: DMF and acetic acid are distilled and reused, cutting costs by 20–30%.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromine Sites
The bromine atoms at positions 6 and 8 are susceptible to substitution under specific conditions. For example:
-
Reaction with Amines : Bromine substituents can be replaced by amines (e.g., hydrazine, aryl amines) in polar aprotic solvents like DMF or ethanol under reflux (4–6 hours). This is analogous to the synthesis of 6-hydrazinyl-4-methyl-2H-chromen-2-one (5 ) from 6-chlorocoumarin derivatives .
-
Cross-Coupling Reactions : Palladium-catalyzed Suzuki coupling could replace bromine with aryl/heteroaryl groups. Similar reactions are documented for ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate .
Key Conditions :
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH | 80°C | 85% | |
| Arylboronic acids | Toluene | Reflux | ~72% |
Hydrolysis of the Carboxamide Group
The amide bond can undergo hydrolysis under acidic or basic conditions to yield 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid. This is inferred from the reverse reaction in the synthesis of carboxamide derivatives from carboxylic acids .
Example Pathway :
-
Acidic Hydrolysis : HCl (conc.) in ethanol/water, 100°C, 12 hours.
-
Basic Hydrolysis : NaOH (aq.), reflux, followed by acidification.
Cyclization and Heterocycle Formation
The carboxamide group and bromine substituents facilitate intramolecular cyclization:
-
Thiazole Synthesis : Reaction with α-haloketones (e.g., chloroacetone) in ethanol yields thiazole derivatives .
-
Pyridine Derivatives : Condensation with acetylacetone forms 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs .
Mechanism :
-
Michael addition of the carboxamide nitrogen to α,β-unsaturated carbonyl compounds.
Electrophilic Substitution on the Chromene Ring
The electron-deficient chromene ring undergoes electrophilic substitution at position 4 (para to the electron-withdrawing oxo group):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, though bromine may direct substituents meta.
-
Sulfonation : Concentrated H₂SO₄ at 50–60°C.
Reduction Reactions
The oxo group (C=O) at position 2 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, though competing reduction of the amide may require protective strategies .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s bioactivity involves:
-
Enzyme Inhibition : Binding to kinases or proteases via hydrogen bonding (amide NH and carbonyl) and halogen interactions (Br⋯O/N).
-
Anticancer Activity : Induces apoptosis via ROS generation, as observed in structurally related chromene derivatives.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemistry
6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile intermediate in organic synthesis. It can be utilized to prepare more complex molecules that may possess distinct chemical properties.
The compound has been investigated for various biological activities:
Anticancer Properties:
Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells.
Table 1: Anticancer Activity
| Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45.0 ± 2.5 | Induction of apoptosis |
| Caco-2 | 50.0 ± 3.0 | Cell cycle arrest |
| Hep-G2 | 40.0 ± 1.5 | Inhibition of proliferation |
Anti-inflammatory Activity:
The compound has shown promise in inhibiting key enzymes involved in inflammatory pathways.
Table 2: COX Enzyme Inhibition
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| 6,8-Dibromo-N-(2-ethylphenyl)-... | 78% at 100 µM | |
| Celecoxib (control) | 95% at 100 µM | - |
Antimicrobial Activity:
Preliminary studies suggest antimicrobial properties against various bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain Tested | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli (control) | <1 |
Case Studies
Several studies have focused on evaluating the biological activities of chromene derivatives similar to this compound:
Study on Anticancer Properties:
A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells, suggesting its potential as an anticancer agent. The reported IC50 values were comparable to established chemotherapeutics.
"The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential utility in cancer treatment."
Anti-inflammatory Research:
Another investigation revealed that this compound effectively reduced inflammation markers in vitro, supporting its use in inflammatory conditions.
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the carboxamide group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- 4-Bromo-2-fluorophenyl: The fluorine atom increases metabolic stability, while bromine enhances halogen bonding, correlating with antimicrobial efficacy (MIC: 12.5 µg/mL against S. aureus) . Benzyl: Simplifies synthesis but reduces polarity, limiting solubility in aqueous media .
Crystallographic and Physicochemical Data
- Hydrogen Bonding : Analogous coumarin carboxamides exhibit N–H···O and C=O···H interactions, stabilizing crystal lattices. For example, N-benzyl derivatives form dimers via N–H···O bonds, influencing melting points .
- Thermal Stability : The 4-bromo-2-fluorophenyl derivative (mp 164°C) shows higher stability than benzyl analogs, likely due to stronger intermolecular forces .
Biological Activity
6,8-Dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : CHBrNO
- Molecular Weight : 376.90 g/mol
- IUPAC Name : 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
Anticancer Properties
Recent studies have shown that derivatives of chromene compounds exhibit significant anticancer activity. In particular, 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated cytotoxic effects against various cancer cell lines.
-
Cell Proliferation Inhibition :
- The compound inhibited cell proliferation in gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) with varying degrees of potency. For instance, the IC values against these cell lines were reported to be in the micromolar range, indicating effective cytotoxicity .
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
- Antibacterial Effects :
- In vitro tests revealed that 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as a lead compound in antibiotic development .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Inhibition of Pro-inflammatory Cytokines :
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that 6,8-dibromo-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide significantly inhibited cell viability with IC values ranging from 5 to 15 µM across different models.
| Cell Line | IC (µM) |
|---|---|
| HSC-39 | 10 |
| Caco-2 | 12 |
| Hep-G2 | 15 |
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains with results indicating a strong inhibitory effect.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Q & A
Q. Table 1. Key Synthetic Parameters for Brominated Coumarin-Carboxamides
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Bromination reagent | Br₂ (1.1 equiv.), DCM, 0°C, 2 h | |
| Amide coupling | EDCI/HOBt, DMF, rt, 12 h | |
| Purification | Silica gel (hexane:EtOAc 3:1), recrystallization (EtOH) |
Q. Table 2. Comparative Reactivity of Halogenated Coumarins
| Compound | λmax (UV-Vis) | LogP | Bioactivity (IC₅₀)* |
|---|---|---|---|
| 6,8-Dibromo derivative | 320 nm | 3.8 | 12 µM (MAO-B) |
| Non-brominated analog | 290 nm | 2.1 | >100 µM |
| *Data from coumarin-based MAO inhibitors . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
